molecular formula C11H14FN5 B1483515 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098011-20-0

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1483515
CAS RN: 2098011-20-0
M. Wt: 235.26 g/mol
InChI Key: BHSMGQNCCQETQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPA) is a small molecule that has been studied for its potential applications in a variety of scientific research.

Scientific Research Applications

Synthesis and Chemical Characterization

Several studies have focused on the synthesis and chemical characterization of pyrazole and pyrazoline derivatives, including compounds with structural similarities to the one mentioned. For instance, a study by Prasad (2021) described the design, synthesis, and antibacterial activity of novel derivatives, highlighting the importance of these compounds in developing new antibacterial agents (Prasad, 2021). Similarly, the work by Obuah et al. (2014) on nickel(II) catalyzed oligomerization and polymerization of ethylene using pyrazolylamine ligands emphasizes the utility of such compounds in polymer science (Obuah et al., 2014).

Antibacterial, Antifungal, and Anticancer Properties

Several studies have reported on the antibacterial, antifungal, and anticancer properties of pyrazoline and pyrazole derivatives. Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating their antimicrobial activity against various strains, indicating potential therapeutic applications (Hassan, 2013). Kitawat and Singh (2014) presented an environmentally safe method for synthesizing novel substituted 2-pyrazoline derivatives, showing significant antibacterial and antioxidant activities (Kitawat & Singh, 2014).

Photophysical and Chemosensor Applications

The study by Khan (2020) on the synthesis of a novel pyrazoline derivative for the detection of Fe3+ metal ion showcases the photophysical properties and potential use of such compounds as fluorescent chemosensors (Khan, 2020). This highlights the diverse applications of pyrazole derivatives beyond medicinal chemistry.

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5/c12-2-6-17-8-9(1-3-13)11(16-17)10-7-14-4-5-15-10/h4-5,7-8H,1-3,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSMGQNCCQETQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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